ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and alkylating agents under basic conditions.
Attachment of the Phenoxymethyl Group: This step involves the reaction of the oxadiazole intermediate with phenol derivatives in the presence of a base.
Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the oxadiazole-phenoxymethyl intermediate with ethyl chloroacetate and piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenoxymethyl derivatives.
Scientific Research Applications
ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.
Materials Science: It is used in the synthesis of novel materials with unique properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It may inhibit or activate specific pathways leading to the desired therapeutic effects, such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(1,2,3-SELENODIAZOL-4-YL)-5-ALKYLSULFANYL- AND -5-PHENYLSULPHONYLMETHYLFURAN-2-CARBOXYLATES: These compounds share similar structural features and are studied for their antitumor and antimicrobial activities.
INDOLE DERIVATIVES: These compounds also contain heterocyclic rings and are known for their broad-spectrum biological activities.
Uniqueness
ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 4-[2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-2-25-18(24)22-10-8-21(9-11-22)16(23)13-28-17-20-19-15(27-17)12-26-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNDKSAUNNXFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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